(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5/c1-29-18-12-16(13-19(30-2)20(18)31-3)23(28)27-10-8-15(9-11-27)22-26-25-21(32-22)14-4-6-17(24)7-5-14/h4-7,12-13,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPDCFKDBAUPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., ring-opening of oxadiazole) .
- Catalysts : Use Lewis acids like ZnCl₂ to accelerate oxadiazole formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Yield optimization : Substituent positioning on the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl) impacts reaction efficiency due to steric and electronic effects .
Q. Which analytical techniques are essential for characterizing structural integrity?
- NMR Spectroscopy : Confirm piperidine ring conformation (δ 3.5–4.0 ppm for N-CH₂) and oxadiazole proton absence .
- HPLC : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
- Mass Spectrometry : Validate molecular weight ([M+H]⁺ expected at m/z 482.2) .
- IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .
Q. How is preliminary biological activity screening conducted?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values <10 μM suggest potency) .
- Antimicrobial screening : Use agar diffusion against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition thresholds .
- Enzyme inhibition : Evaluate acetylcholinesterase or kinase inhibition via fluorometric assays .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Dose-response profiling : Validate activity across multiple concentrations to rule out false positives .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance as a confounding factor .
- Structural analogs : Compare with derivatives lacking the 3,4,5-trimethoxyphenyl group to isolate pharmacophore contributions (see Table 1) .
Q. Table 1: Structure-Activity Relationship (SAR) of Key Derivatives
| Substituent Modification | Bioactivity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 3,4,5-Trimethoxyphenyl | 2.1 ± 0.3 | High anticancer activity |
| 4-Methoxyphenyl | 12.4 ± 1.2 | 6-fold reduction in potency |
| Replacement with furan | >50 | Loss of target binding |
Q. What computational strategies predict target engagement?
- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0) or kinases (e.g., EGFR), focusing on interactions with the oxadiazole ring and fluorophenyl group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to validate binding poses .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (oxadiazole N) and hydrophobic regions (trimethoxyphenyl) .
Q. How are in vivo efficacy models designed for this compound?
- Xenograft models : Administer 10 mg/kg (i.p.) daily in nude mice with HT-29 colorectal tumors; measure tumor volume reduction vs. controls .
- PK/PD integration : Plasma half-life (t₁/₂) and brain penetration (logBB) are assessed via LC-MS/MS to optimize dosing regimens .
- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Q. What strategies address poor aqueous solubility?
- Salt formation : Synthesize hydrochloride salt via HCl gas bubbling in diethyl ether .
- Nanoparticulate formulations : Use PLGA nanoparticles (150–200 nm) prepared by solvent evaporation; characterize encapsulation efficiency (>80%) .
- Co-solvent systems : Test PEG-400/water mixtures (1:4 v/v) for improved dissolution in preclinical studies .
Methodological Notes
- Contradictory evidence : Bioactivity variations may arise from differences in assay protocols (e.g., serum concentration in cell culture) .
- Advanced purification : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
